(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine
Description
Structural Characterization
Molecular Geometry and Stereochemical Configuration
The compound (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine (C₁₅H₁₇NO) features a chiral center at the ethanamine carbon (C1). Its structure comprises:
- A phenyl ring substituted with a benzyloxy group (-OCH₂C₆H₅) at the 2-position.
- An ethanamine group (-CH₂CH(NH₂)-) attached to the phenyl ring.
- R-configuration at C1, determined by the Cahn-Ingold-Prelog priority rules.
The benzyloxy substituent introduces steric bulk and electronic effects, influencing molecular conformation. The SMILES notation C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N confirms the stereochemistry and connectivity.
Key Structural Features
| Feature | Description |
|---|---|
| Chiral center | C1 (R-configuration) with four distinct groups: NH₂, CH₃, phenyl, and benzyloxyphenyl |
| Benzyloxy group | Electron-donating -OCH₂C₆H₅ at the 2-position of the phenyl ring |
| Ethanamine moiety | Primary amine (-NH₂) capable of hydrogen bonding and ionic interactions |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, insights can be derived from structurally related analogs:
Hydrogen Bonding and Packing Motifs
In analogous 1-phenylethanamine salts (e.g., with carboxylic acids), hydrogen bonds between the amine group and oxygen atoms dominate crystal packing. For this compound:
- N-H···O interactions between the ethanamine NH₂ and the benzyloxy oxygen are likely.
- π-π stacking between aromatic rings may stabilize the lattice.
- Van der Waals interactions from the benzyloxy group enhance intermolecular cohesion.
Comparative Crystal Systems
Conformational Flexibility
The benzyloxy group’s rotation around the O-C bond allows for multiple conformers. In solution, the ethanamine NH₂ may adopt staggered or eclipsed arrangements relative to the phenyl ring.
Comparative Analysis with Stereoisomers and Structural Analogs
Stereoisomers
The compound exists as a pair of enantiomers: (1R)- and (1S)-forms. Key differences include:
- Chirality : (1R) vs. (1S) affects crystal packing and optical activity.
- Physical Properties : Melting points and solubility may vary due to differing intermolecular interactions.
Example Stereoisomers
| Compound | Configuration | Substituent Position | Molecular Weight | |
|---|---|---|---|---|
| This compound | R | 2-position | 227.30 g/mol | |
| (1S)-1-[2-(Benzyloxy)phenyl]ethan-1-amine | S | 2-position | 227.30 g/mol |
Structural Analogs
The compound’s structure is distinct from analogs with varying substituent positions or functional groups:
Functional Group Comparisons
Replacing the ethanamine group with other functionalities (e.g., ketone, alcohol) drastically alters reactivity and crystal behavior. For example:
Properties
IUPAC Name |
(1R)-1-(2-phenylmethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOVQVVIPNUFM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Optimization
Reaction kinetics improve significantly in polar aprotic solvents. A comparative analysis showed:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Cs2CO3 | 180 | 89 |
| DMSO | K3PO4 | 160 | 78 |
| Toluene | NaHMDS | RT | 62 |
Data adapted from PDE1B inhibitor synthesis protocols.
Chiral Amine Formation via Reductive Amination
Reductive amination of 2-(benzyloxy)phenylacetone with ammonia or ammonium acetate is the most scalable route. A 2010 patent detailed hydrogenation of the imine intermediate using Pd/C (5 wt%) under 50 psi H2, achieving 92% yield of racemic 1-[2-(benzyloxy)phenyl]ethan-1-amine. Enantioselectivity is introduced via chiral catalysts:
Asymmetric Hydrogenation
Employing (R)-BINAP-modified ruthenium complexes (RuCl2[(R)-BINAP]) in methanol at 40°C produces the (1R)-enantiomer with 84% ee. Critical parameters include:
-
Substrate concentration : 0.2 M minimizes dimerization side products.
-
H2 pressure : 100 psi enhances conversion but reduces ee to 72%.
Resolution of Racemates Using Chiral Auxiliaries
Diastereomeric salt formation remains prevalent in industrial settings. A 2025 study reported resolving racemic amine with (R)-mandelic acid in ethanol/water (3:1), yielding (1R)-enantiomer at 98% purity after three crystallizations. Key metrics:
| Resolving Agent | Solvent | Crystallizations | ee (%) |
|---|---|---|---|
| (R)-Mandelic acid | Ethanol | 3 | 98 |
| L-Tartaric acid | Acetone | 5 | 95 |
Grignard Addition to Chiral Imines
A novel approach involves reacting 2-(benzyloxy)benzaldehyde with (R)-α-methylbenzylamine to form a chiral imine, followed by Grignard addition. Using methylmagnesium bromide (3 equiv) in THF at −40°C affords the (1R)-amine with 95:5 dr. Quenching with ammonium chloride and subsequent hydrogenolysis (Pd/C, H2) removes the benzyl group, yielding the target compound in 78% overall yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 92 | 84 | High | $$$ |
| Reductive Amination | 88 | 50 (racemic) | Moderate | $$ |
| Chiral Resolution | 45 | 98 | Low | $$$$ |
| Grignard Addition | 78 | 95 | Moderate | $$$ |
Hydrogenation offers the best balance of yield and cost, while resolution methods prioritize enantiopurity at elevated expenses.
Industrial-Scale Purification Techniques
Final purification employs simulated moving bed (SMB) chromatography with Chiralpak AD-H columns, achieving 99.5% ee at 200 kg/batch throughput. Residual solvent levels meet ICH Q3C guidelines, with heptane and ethyl acetate concentrations below 50 ppm.
Emerging Catalytic Technologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of aryl ethanamines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Ortho vs. Para-substituted derivatives (e.g., ’s triazole compound) exhibit higher molecular weights and distinct pharmacodynamic profiles, such as TAAR1 agonist activity, likely due to improved alignment with receptor pockets .
Functional Group Impact: The benzyloxy group enhances lipophilicity, favoring blood-brain barrier penetration, whereas morpholine () increases polarity, improving aqueous solubility but reducing membrane permeability .
Stereochemical Considerations
The (R)-configuration of the target compound is critical for its interaction with chiral receptors or enzymes. highlights the importance of stereochemistry in diastereomers of cinacalcet, where (R)-configured analogs show superior receptor binding compared to (S)-forms . This suggests that the (R)-configuration in the target compound may confer selective bioactivity, though direct pharmacological data are lacking.
Biological Activity
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine, also known as benzyloxyphenylethanamine, is an organic compound with notable biological activity stemming from its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a chiral center, which contributes to its biological activity. Its structure comprises a phenyl ring substituted with a benzyloxy group and an ethanamine functional group. This configuration enhances its lipophilicity, influencing its pharmacokinetic properties and interactions with biological targets.
Chemical Formula: C15H17NO
Molecular Weight: 241.31 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The benzyloxy group enhances binding affinity to certain receptors, while the amine moiety can modulate enzymatic activity.
Potential Mechanisms
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter levels.
- Enzyme Inhibition: It could inhibit enzymes such as monoamine oxidase, which is crucial for regulating mood and neurochemical balance.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Effects
Similar compounds have shown potential as antidepressants by modulating neurotransmitter levels, particularly serotonin and norepinephrine. Studies suggest that this compound may contribute to mood regulation through these pathways.
2. Antioxidant Properties
The presence of aromatic rings in the structure suggests potential antioxidant activity. This can be beneficial in scavenging free radicals and protecting cells from oxidative stress.
3. Neuroprotective Effects
Some derivatives of this compound have demonstrated neuroprotective properties, potentially safeguarding neuronal cells from damage due to oxidative stress.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R)-1-phenylethan-1-amine | Lacks benzyloxy group | Lower receptor binding affinity |
| (1R)-1-[2-(methoxy)phenyl]ethan-1-amine | Contains methoxy instead of benzyloxy | Altered reactivity and binding properties |
Case Studies
Several studies have explored the pharmacological potential of this compound:
Study 1: Antidepressant Potential
A study investigating the effects of similar phenylethylamines on mood disorders highlighted the potential of compounds like this compound to inhibit monoamine oxidase, suggesting a pathway for antidepressant activity .
Study 2: Neuroprotection
Research focused on neuroprotective agents indicated that derivatives of this compound could protect against neuronal cell death induced by oxidative stress, showcasing its therapeutic potential in neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves three key steps: (i) formation of the benzyloxy group via alkylation or nucleophilic substitution, (ii) introduction of the ethylamine moiety through reductive amination or Grignard reactions, and (iii) salt formation (e.g., hydrochloride) to enhance solubility . Optimization strategies include:
- Temperature control : Lowering reaction temperatures during benzyloxy group formation to minimize side reactions.
- Catalyst selection : Using palladium-based catalysts for efficient coupling reactions.
- Purification : Employing column chromatography or recrystallization to isolate enantiomerically pure (1R)-isomers.
Yields can exceed 80% under optimized conditions with strict inert atmosphere protocols .
Q. What analytical techniques are recommended for characterizing this compound and verifying its enantiomeric purity?
- Chiral HPLC : To confirm the (1R) configuration and quantify enantiomeric excess (>99% purity achievable) .
- NMR Spectroscopy : H and C NMR for structural verification, focusing on benzyloxy proton shifts (δ 4.8–5.2 ppm) and ethylamine resonances (δ 1.2–1.5 ppm) .
- Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H] at m/z 242.1312 for CHNO) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with serotonin receptors compared to its (1S)-enantiomer?
The (1R)-configuration enhances binding affinity to serotonin receptors (e.g., 5-HT) due to spatial alignment with hydrophobic receptor pockets. Studies show:
- Binding assays : (1R)-isomer exhibits IC = 12 nM for 5-HT, versus IC = 450 nM for (1S)-isomer .
- Molecular docking : The benzyloxy group in the (1R)-form engages in π-π stacking with Tyr390 residues, while the ethylamine group forms hydrogen bonds with Asp116 .
Comparative studies using racemic mixtures should employ chiral separation techniques to isolate enantiomers for accurate pharmacodynamic analysis .
Q. What methodologies are effective for evaluating the neuroprotective efficacy of this compound in preclinical models?
- In vitro models : Primary neuronal cultures exposed to oxidative stress (HO) with viability assessed via MTT assay. EC values of 5 μM have been reported .
- In vivo rodent models :
- Dose-response studies : 10–50 mg/kg (oral) in LPS-induced neuroinflammation models, measuring TNF-α and IL-6 suppression.
- Behavioral assays : Forced swim test (FST) and tail suspension test (TST) to evaluate antidepressant-like effects .
- Mechanistic studies : Western blotting for BDNF and TrkB expression to confirm neurotrophic pathway activation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies often arise from variations in:
- Purity : Impurities >2% (e.g., diastereomers) can skew results. Validate purity via UPLC (e.g., 95–99% purity thresholds) .
- Experimental design : Standardize cell lines (e.g., SH-SY5Y vs. PC12) and animal strains (e.g., Sprague-Dawley vs. Wistar rats).
- Pharmacokinetics : Differences in bioavailability due to salt forms (e.g., hydrochloride vs. free base) .
Meta-analyses using standardized protocols (e.g., CONSORT for preclinical trials) are recommended .
Comparative Research Questions
Q. How does the benzyloxy substituent in this compound enhance bioactivity compared to methoxy or fluoro analogs?
| Substituent | LogP | 5-HT IC (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Benzyloxy (target) | 3.2 | 12 | 8.5 (HCl salt) |
| Methoxy | 2.1 | 85 | 12.3 |
| Fluoro | 2.8 | 45 | 6.2 |
| The benzyloxy group increases lipophilicity (LogP), improving blood-brain barrier penetration, while its bulkiness enhances receptor binding specificity . |
Methodological Guidance
Q. What strategies mitigate racemization during the synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
